7-Bromo-4-fluoroindolin-2-one

Suzuki coupling regioselectivity steric accessibility

7-Bromo-4-fluoroindolin-2-one (CAS 1260903-29-4) is a dihalogenated oxindole of molecular formula C₈H₅BrFNO and molecular weight 230.03 g·mol⁻¹. The compound belongs to the indolin-2-one (oxindole) scaffold class—a privileged structure in kinase inhibitor drug discovery that has yielded FDA-approved agents such as sunitinib and nintedanib.

Molecular Formula C8H5BrFNO
Molecular Weight 230.036
CAS No. 1260903-29-4
Cat. No. B2416320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-fluoroindolin-2-one
CAS1260903-29-4
Molecular FormulaC8H5BrFNO
Molecular Weight230.036
Structural Identifiers
SMILESC1C2=C(C=CC(=C2NC1=O)Br)F
InChIInChI=1S/C8H5BrFNO/c9-5-1-2-6(10)4-3-7(12)11-8(4)5/h1-2H,3H2,(H,11,12)
InChIKeyRMLWVELQPIUZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-fluoroindolin-2-one CAS 1260903-29-4: Physicochemical and Structural Baseline for Strategic Procurement


7-Bromo-4-fluoroindolin-2-one (CAS 1260903-29-4) is a dihalogenated oxindole of molecular formula C₈H₅BrFNO and molecular weight 230.03 g·mol⁻¹ . The compound belongs to the indolin-2-one (oxindole) scaffold class—a privileged structure in kinase inhibitor drug discovery that has yielded FDA-approved agents such as sunitinib and nintedanib [1]. The regiospecific placement of bromine at the 7-position and fluorine at the 4-position on the fused benzene ring generates a unique electronic topography that distinguishes this compound from all other halogen-substituted indolin-2-one regioisomers. As a crystalline solid typically supplied at 97–98% purity , it serves primarily as a versatile building block for medicinal chemistry and fragment-based drug design programs, with particular relevance for late-stage functionalization via cross-coupling chemistry at the C7 bromide handle.

Why 7-Bromo-4-fluoroindolin-2-one Cannot Be Replaced by Other Halogenated Oxindoles in Preclinical Candidate Synthesis


Generic substitution of 7-bromo-4-fluoroindolin-2-one with commonly available alternatives such as 4-fluoroindolin-2-one, 7-bromoindolin-2-one, or non-halogenated oxindole is chemically and biologically inadvisable. Each regioisomer presents a fundamentally different vector for molecular recognition: the 7-bromo substituent occupies a sterically constrained peri-position relative to the oxindole NH, while the 4-fluoro group exerts a strong electron-withdrawing field effect that modulates the pKₐ of the lactam NH and the reactivity of the C3 methylene. Computational predictions indicate that the combined Br/F substitution pattern alters the computed logP by approximately +0.8–1.0 units relative to the unsubstituted oxindole scaffold , with significant consequences for membrane permeability and target binding. Furthermore, the 7-bromo group serves as a unique synthetic handle orthogonal to the C5 and C6 positions typically functionalized in kinase inhibitor SAR exploration, enabling Pd-catalyzed cross-coupling chemistries that are sterically and electronically inaccessible on other mono-halogenated or non-halogenated congeners [1].

7-Bromo-4-fluoroindolin-2-one: Head-to-Head Quantitative Differentiation Evidence Against Comparator Oxindoles


Regiochemical Bromine Position: 7-Br vs. 5-Br vs. 6-Br—Differential Synthetic Handles for Cross-Coupling

The bromine atom at the 7-position of 7-bromo-4-fluoroindolin-2-one occupies a sterically unique peri-environment adjacent to the oxindole NH, which is distinct from the electronically equivalent but sterically different 5-bromo and 6-bromo regioisomers. In Pd-catalyzed Suzuki-Miyaura cross-coupling, 7-bromo-substituted indolinones react with (hetero)aryl boronic acids under microwave-assisted, ligand-free aqueous conditions, demonstrating that the C7 bromide is sufficiently activated for efficient oxidative addition despite its steric encumbrance [1]. This regiochemical position is critical: the 5-bromo-4-fluoroindolin-2-one (CAS 1823917-90-3) presents the bromide para to the fluorine, altering the electronic activation pattern, while the 6-bromo regioisomer (CAS 1000341-00-3) positions the bromide meta to fluorine and ortho to the NH, yielding a different steric and electronic profile .

Suzuki coupling regioselectivity steric accessibility C7 functionalization

Molecular Weight and Heavy Atom Count: Target Compound vs. Non-Halogenated and Mono-Halogenated Oxindoles for Fragment-Based Screening Libraries

With a molecular weight of 230.03 g·mol⁻¹, 7-bromo-4-fluoroindolin-2-one falls within the optimal fragment range (MW < 300) for fragment-based drug discovery (FBDD) while providing two halogen substituents for critical binding interactions. In comparison, 4-fluoroindolin-2-one (CAS 138343-94-9) has MW 151.14 g·mol⁻¹, 7-bromoindolin-2-one (CAS 320734-35-8) has MW 212.04 g·mol⁻¹, and the parent indolin-2-one has MW 133.15 g·mol⁻¹ . The target compound's dual halogenation raises the heavy atom count to 11 (C₈H₅BrFNO), compared to 10 for 7-bromoindolin-2-one (C₈H₆BrNO), 9 for 4-fluoroindolin-2-one (C₈H₆FNO), and 8 for indolin-2-one (C₈H₇NO) . This incremental increase in molecular complexity enhances the probability of forming halogen bonds (C–Br···O and C–F···H–N) in protein binding pockets without exceeding fragment-like physicochemical boundaries.

fragment-based drug discovery molecular weight heavy atom count rule of three

Chlorine vs. Bromine at the 7-Position: Differential Leaving Group Potential and Halogen Bonding Capacity

The C–Br bond at the 7-position of 7-bromo-4-fluoroindolin-2-one offers superior leaving group potential compared to the C–Cl bond in the corresponding 7-chloro-4-fluoro analog. The C–Br bond dissociation energy (BDE) is approximately 285 kJ·mol⁻¹, compared to approximately 350 kJ·mol⁻¹ for C–Cl in analogous aromatic systems, making the bromide approximately 65 kJ·mol⁻¹ easier to activate in oxidative addition steps of cross-coupling reactions [1]. Furthermore, bromine exhibits a larger σ-hole potential (approximately 25–30 kJ·mol⁻¹ for C–Br vs. approximately 15–20 kJ·mol⁻¹ for C–Cl in aryl halides), enabling stronger halogen bonding interactions with carbonyl oxygen atoms in protein kinase hinge regions [2]. The 7-chloro-4-fluoroindolin-2-one scaffold (related compounds: CAS 1414958-28-3 for the 2,3-dione and CAS 1700248-22-1 for indoline) is commercially accessible but is expected to display reduced reactivity in Pd-mediated cross-coupling and diminished halogen bonding capacity.

halogen bond leaving group nucleophilic aromatic substitution C–Br vs. C–Cl

Patent-Cited Utility of 7-Bromo-Substituted Indolin-2-ones in CNS and Oncology Therapeutic Programs

The 7-bromo-substituted indolin-2-one motif is explicitly claimed in patent literature for two distinct therapeutic areas: (1) anticonvulsant agents, where 7-bromo-3-hydroxy-3-phenyl-2-indolinone is a representative compound of a broader 7-substituted-2-indolinone patent family [1]; and (2) oncology, where indolinone derivatives (including halogenated variants) are described as EWS-FLI1 transcription factor inhibitors with anti-cancer activity against drug-resistant tumors [2]. In contrast, the 4-fluoro substituent alone (on the non-brominated 4-fluoroindolin-2-one scaffold) is primarily documented as a synthetic intermediate and a VEGFR2 inhibitor scaffold (SU5205, IC₅₀ = 9.6 μM) , indicating a different biological target profile. The combination of 7-Br and 4-F in a single scaffold creates the potential for dual pharmacophore engagement across CNS and oncology targets not achievable with either mono-substituted analog alone.

anticonvulsant EWS-FLI1 inhibitor oncology CNS patent

Fluorine Position Effect: 4-F vs. 5-F vs. 7-F—Electronic Modulation of Oxindole pKₐ and Hydrogen Bond Donor Strength

The 4-fluoro substituent in 7-bromo-4-fluoroindolin-2-one exerts a through-bond inductive electron-withdrawing effect on the oxindole NH (lactam N1–H), increasing its hydrogen bond donor acidity relative to non-fluorinated or remotely fluorinated analogs. The computed Hammett σₘ constant for fluorine is +0.34, indicating significant electron withdrawal when positioned ortho or para to the reaction center. In 4-fluoro-substituted oxindoles, the fluorine is meta to the lactam carbonyl (C2=O) and ortho/para to the NH-bearing nitrogen, positioning it for maximal inductive perturbation of NH acidity. By comparison, 5-fluoroindolin-2-one derivatives position fluorine para to the NH (through the aromatic ring), producing a weaker inductive effect, while 7-fluoro substitution creates a competing peri steric interaction with the NH [1]. Experimental evidence from 3-fluorooxindole synthesis demonstrates that 4-substituted oxindoles undergo Selectfluor-mediated C3 fluorination with different efficiency compared to 5- or 6-substituted regioisomers, confirming that the fluorine position directly impacts the reactivity of the oxindole core [2].

fluorine effect pKa modulation hydrogen bond donor electronic withdrawal oxindole NH acidity

Computed Physicochemical Properties: LogP and Hydrogen Bonding Profile vs. Non-Halogenated and Mono-Halogenated Oxindoles

Computational prediction of physicochemical properties for 7-bromo-4-fluoroindolin-2-one reveals a logP of approximately 2.0–2.3 and a topological polar surface area (TPSA) of approximately 29–32 Ų, compared to logP ≈ 1.3 (TPSA ≈ 29 Ų) for unsubstituted indolin-2-one and logP ≈ 1.5–1.7 (TPSA ≈ 29 Ų) for 4-fluoroindolin-2-one . The incremental lipophilicity gain of approximately +0.7 to +1.0 log units relative to the parent scaffold places the compound within the favorable range for CNS drug-likeness (CNS MPO logP desirability score: 2.0–3.5 is optimal) while maintaining a TPSA below the 60–70 Ų threshold associated with blood-brain barrier penetration [1]. The presence of bromine contributes approximately +0.5 to +0.7 logP units and fluorine contributes approximately +0.2 to +0.3 logP units, making the dual-halogenated compound distinct from either mono-halogenated variant in its lipophilic-hydrophilic balance.

logP lipophilicity CNS MPO physicochemical property drug-likeness

7-Bromo-4-fluoroindolin-2-one: Evidence-Backed Application Scenarios for Strategic Procurement Decisions


Fragment-Based Drug Discovery: Halogen-Enriched Oxindole Fragment for Kinase and Transcription Factor Targeting

With MW 230.03 g·mol⁻¹ and heavy atom count of 11, 7-bromo-4-fluoroindolin-2-one qualifies as a Rule-of-Three compliant fragment that provides two orthogonal halogen bonding vectors (C7–Br and C4–F) for target engagement. The computed logP of ~2.0–2.3 is within the optimal range for fragment solubility (typically <3.0), and the TPSA of ~29–32 Ų ensures membrane permeability. The oxindole scaffold is a known kinase hinge-binding motif, validated by sunitinib and nintedanib [1], and the 7-bromo-4-fluoro substitution pattern may access intellectual property space distinct from the more extensively explored 5- and 6-substituted oxindole series. Procurement of this fragment enables X-ray crystallographic soaking experiments for kinase targets such as VEGFR2, CDK2, and EGFR, as well as transcription factor targets like EWS-FLI1 [2].

Late-Stage Functionalization via Pd-Catalyzed Cross-Coupling at the C7 Bromide Handle

The C7–Br bond in 7-bromo-4-fluoroindolin-2-one, with a bond dissociation energy of ~285 kJ·mol⁻¹ compared to ~350 kJ·mol⁻¹ for the C–Cl analog , is the preferred leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions. The demonstrated reactivity of 7-bromo-indolone derivatives in ligand-free, microwave-assisted Suzuki coupling with (hetero)aryl boronic acids in aqueous media [1] confirms that this position is synthetically tractable despite its steric proximity to the oxindole NH. This enables the construction of diverse 7-aryl/heteroaryl-4-fluoroindolin-2-one libraries for SAR exploration, with the 4-fluoro substituent remaining intact as a metabolically stable, electron-withdrawing group throughout the synthetic sequence.

CNS Drug Candidate Synthesis: Optimized Lipophilicity and Halogen Bonding for Blood-Brain Barrier Penetration

The predicted logP of 2.0–2.3 and TPSA of 29–32 Ų for 7-bromo-4-fluoroindolin-2-one fall within the CNS MPO optimal space (logP 2.0–3.5; TPSA < 60–70 Ų) [1]. Furthermore, the 7-bromo-substituted indolin-2-one motif is explicitly claimed in patents for anticonvulsant agents [2]. The combination of favorable CNS physicochemical parameters with patent-protected therapeutic positioning makes this compound a strategically valuable starting point for CNS drug discovery programs targeting ion channels, GPCRs, or CNS-penetrant kinase inhibitors. The 4-fluoro substituent enhances metabolic stability at the vulnerable C4 position of the oxindole phenyl ring, a common site for CYP450-mediated oxidation.

Chemical Biology Probe Development: Orthogonal Halogen Handles for Bifunctional Conjugate Synthesis

The simultaneous presence of a reactive C7–Br handle (for Pd-mediated cross-coupling) and a metabolically inert C4–F substituent (for ¹⁹F NMR tracking or PET imaging if converted to ¹⁸F) makes 7-bromo-4-fluoroindolin-2-one uniquely suited for chemical biology probe development. The C7 position can be functionalized to introduce biotin, fluorophores, or photoaffinity labels via Suzuki coupling , while the 4-fluoro group serves as a spectroscopic handle for ¹⁹F NMR-based binding assays or as a precursor for ¹⁸F radiolabeling for PET imaging studies. This dual functionalization capability is not achievable with non-halogenated or mono-halogenated oxindoles, which lack either the reactive cross-coupling handle or the stable fluorine reporter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4-fluoroindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.